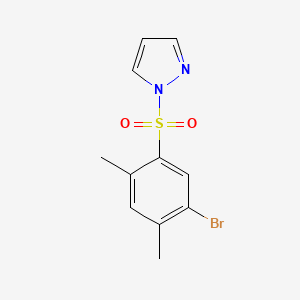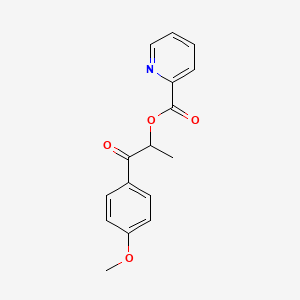![molecular formula C19H24N2O5S B603131 Ethyl 4-[(6-ethoxy-2-naphthyl)sulfonyl]piperazinecarboxylate CAS No. 1206152-03-5](/img/structure/B603131.png)
Ethyl 4-[(6-ethoxy-2-naphthyl)sulfonyl]piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(6-ethoxy-2-naphthyl)sulfonyl]piperazinecarboxylate is a chemical compound with the molecular formula C19H24N2O5S and a molecular weight of 392.5 g/mol. This compound is known for its unique structure, which includes a piperazine ring, a naphthalene moiety, and an ethyl ester group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
The synthesis of Ethyl 4-[(6-ethoxy-2-naphthyl)sulfonyl]piperazinecarboxylate typically involves multiple steps, starting with the preparation of the naphthalene derivative. The naphthalene derivative is then reacted with piperazine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts. Industrial production methods may involve large-scale reactions in reactors with controlled temperatures and pressures to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Ethyl 4-[(6-ethoxy-2-naphthyl)sulfonyl]piperazinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the naphthalene moiety, using reagents such as alkyl halides or acyl chlorides.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[(6-ethoxy-2-naphthyl)sulfonyl]piperazinecarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antibacterial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: Due to its potential therapeutic effects, this compound is explored as a lead compound in drug discovery and development. It may serve as a precursor for the synthesis of novel drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of Ethyl 4-[(6-ethoxy-2-naphthyl)sulfonyl]piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the naphthalene moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular pathways and targets are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-[(6-ethoxy-2-naphthyl)sulfonyl]piperazinecarboxylate can be compared with other similar compounds, such as:
Ethyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has a similar piperazine ring but differs in the substituent groups attached to it.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another derivative of piperazine, this compound has different functional groups, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
1206152-03-5 |
|---|---|
Molekularformel |
C19H24N2O5S |
Molekulargewicht |
392.5g/mol |
IUPAC-Name |
ethyl 4-(6-ethoxynaphthalen-2-yl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C19H24N2O5S/c1-3-25-17-7-5-16-14-18(8-6-15(16)13-17)27(23,24)21-11-9-20(10-12-21)19(22)26-4-2/h5-8,13-14H,3-4,9-12H2,1-2H3 |
InChI-Schlüssel |
NQCROVARWQWZLP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 2-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-](/img/structure/B603048.png)
amine](/img/structure/B603049.png)
![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B603050.png)
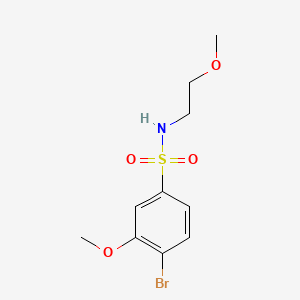
amine](/img/structure/B603053.png)
amine](/img/structure/B603054.png)
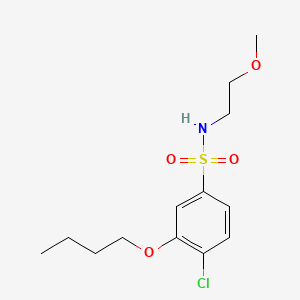
amine](/img/structure/B603058.png)
amine](/img/structure/B603059.png)
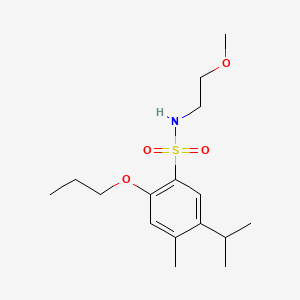

![1-[(2-butoxy-5-isopropylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B603066.png)
